Carbon tetrabromide Carbon tetrabromide Carbon tetrabromide appears as a colorless crystalline solid. Much more dense than water and insoluble in water. Toxic by ingestion. Vapors are narcotic in high concentration. Used to make other chemicals.
Tetrabromomethane is a one-carbon compound substituted by 4 bromo groups.
Brand Name: Vulcanchem
CAS No.: 558-13-4
VCID: VC21144919
InChI: InChI=1S/CBr4/c2-1(3,4)5
SMILES: C(Br)(Br)(Br)Br
Molecular Formula: CBr4
Molecular Weight: 331.63 g/mol

Carbon tetrabromide

CAS No.: 558-13-4

Cat. No.: VC21144919

Molecular Formula: CBr4

Molecular Weight: 331.63 g/mol

* For research use only. Not for human or veterinary use.

Carbon tetrabromide - 558-13-4

Specification

CAS No. 558-13-4
Molecular Formula CBr4
Molecular Weight 331.63 g/mol
IUPAC Name tetrabromomethane
Standard InChI InChI=1S/CBr4/c2-1(3,4)5
Standard InChI Key HJUGFYREWKUQJT-UHFFFAOYSA-N
SMILES C(Br)(Br)(Br)Br
Canonical SMILES C(Br)(Br)(Br)Br
Boiling Point 374 °F at 760 mm Hg (NIOSH, 2016)
189.5 °C
190 °C
374°F
Colorform Colorless, monoclinic tablets
Colorless crystals
Colorless to yellow-brown crystals.
Melting Point 194 °F (NIOSH, 2016)
90.1 °C
90 °C
194°F

Introduction

Physical and Chemical Properties

Physical Appearance and Basic Properties

Carbon tetrabromide appears as colorless to yellow-brown crystals with a sweet odor . It has a molecular weight of 331.627 g/mol and exists as a crystalline solid at room temperature . Below is a comprehensive table of its key physical properties:

PropertyValue
AppearanceColorless to yellow-brown crystals
OdorSweet
Molecular weight331.627 g/mol
Density3.42 g/mL
Melting point94.5°C (202.0°F; 367.6 K)
Critical temperature439°C (712 K)
Critical pressure4.26 MPa
CAS Registry Number558-13-4

Structural Characteristics

Carbon tetrabromide has a symmetrically substituted tetrahedral structure, resulting in a dipole moment of 0 Debye . This tetrahedral arrangement is characteristic of carbon compounds with four identical substituents. The C–Br bond energy is measured at 235 kJ/mol⁻¹, providing insight into the compound's stability and reactivity .

The compound exhibits polymorphism, existing in two crystalline forms:

  • Crystalline II (β-form): stable below 46.9°C (320.0 K)

  • Crystalline I (α-form): stable above 46.9°C

The monoclinic polymorph has a space group C2/c with lattice constants: a = 20.9, b = 12.1, c = 21.2 (×10⁻¹ nm), β = 110.5° .

Thermochemical Properties

The thermodynamic properties of carbon tetrabromide have been extensively studied. According to the NIST WebBook, the standard enthalpy of formation (ΔfH°) in the gas phase has been reported as:

  • 50.21 kJ/mol (Chase, 1998)

  • 83.9 ± 3.4 kJ/mol (Bickerton, Minas Da Piedade, et al., 1984)

The standard entropy (S°) in the gas phase at 1 bar is 358.00 J/mol·K . These thermochemical data are essential for understanding the compound's behavior in chemical reactions and industrial processes.

Production Methods

Carbon tetrabromide can be synthesized through several methods, with the most common being:

Bromination of Methane

This process involves the reaction of methane with bromine, typically initiated by light (hν). The reaction proceeds through a free radical mechanism and produces a series of brominated methanes as intermediates before yielding carbon tetrabromide . The reaction sequence is as follows:

  • Br₂ + hν → 2 Br·

  • Br· + CH₄ → ·CH₃ + HBr

  • ·CH₃ + Br₂ → CH₃Br + Br·

  • CH₃Br + Br· → ·CH₂Br + HBr

  • ·CH₂Br + Br₂ → CH₂Br₂ + Br·

  • CH₂Br₂ + Br· → ·CHBr₂ + HBr

  • ·CHBr₂ + Br₂ → CHBr₃ + Br·

  • CHBr₃ + Br· → ·CBr₃ + HBr

  • ·CBr₃ + Br₂ → CBr₄ + Br·

The byproducts include other brominated methanes (methyl bromide, dibromomethane, and bromoform) and hydrogen bromide .

Halogen Exchange Reaction

This method involves the reaction of carbon tetrachloride with aluminum bromide, yielding carbon tetrabromide and aluminum chloride:

4 AlBr₃ + 3 CCl₄ → 4 AlCl₃ + 3 CBr₄

This method typically provides higher yields than direct bromination of methane and is often preferred in industrial settings.

Applications

Chemical Synthesis Applications

One of the significant applications of carbon tetrabromide is as a reagent in organic synthesis:

Desulfurizing Agent

Carbon tetrabromide serves as an effective desulfurizing agent in the one-pot synthesis of isothiocyanates from amines. In this process, amines react with carbon disulfide to form dithiocarbamate salts, which are then desulfurized using carbon tetrabromide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base .

This method offers several advantages:

  • Provides good to excellent yields (40-95%)

  • Operates under mild conditions

  • Involves simple operation procedures

  • Uses a metal-free process

  • Is applicable to large-scale synthesis

The reaction can also be extended to prepare unsymmetrical thioureas in a one-pot process, further demonstrating the versatility of carbon tetrabromide in organic synthesis .

Industrial Uses

Carbon tetrabromide is primarily used as an intermediate in the manufacturing of other chemicals . Its applications in industry are somewhat limited due to its toxicity and the availability of safer alternatives for many processes.

Toxicological Profile

Animal studies have provided significant insights into the toxicological properties of carbon tetrabromide:

Mutagenicity and Genotoxicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator